

Succinyl Chloride (Butanedioyl dichloride): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Succinyl chloride*

Cat. No.: *B1293783*

[Get Quote](#)

Introduction: **Succinyl chloride**, systematically named butanedioyl dichloride, is a highly reactive diacyl chloride derived from succinic acid.^[1] With the chemical formula $(CH_2)_2(COCl)_2$, it serves as a fundamental building block in organic synthesis.^[2] Its bifunctional nature allows it to act as a versatile reagent for introducing the succinyl moiety into a wide array of molecules. This capability is extensively leveraged in the development of pharmaceuticals, agrochemicals, and novel polymers.^{[3][4]} This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and applications relevant to professionals in research and drug development.

Chemical and Physical Properties

Succinyl chloride is a colorless to pale yellow, fuming liquid known for its pungent odor.^{[1][5]} It is highly reactive, particularly with nucleophiles such as water, alcohols, and amines, which necessitates careful handling and storage under anhydrous conditions.^{[1][4]}

Quantitative Data Summary

The essential physicochemical properties of **succinyl chloride** are summarized in the table below for quick reference.

Property	Value	Reference
Molecular Formula	C ₄ H ₄ Cl ₂ O ₂	[3][6][7]
Molecular Weight	154.98 g/mol	[5][6][7]
CAS Number	543-20-4	[3][6][7]
Appearance	Colorless to light yellow liquid/powder	[1][3]
Density	1.407 g/mL at 25 °C	[4]
Melting Point	15-18 °C	
Boiling Point	190-193 °C	[3][5]
Refractive Index	n _{20/D} 1.468	

Core Applications in Synthesis

The high reactivity of the acyl chloride groups makes **succinyl chloride** an essential reagent for various chemical transformations.

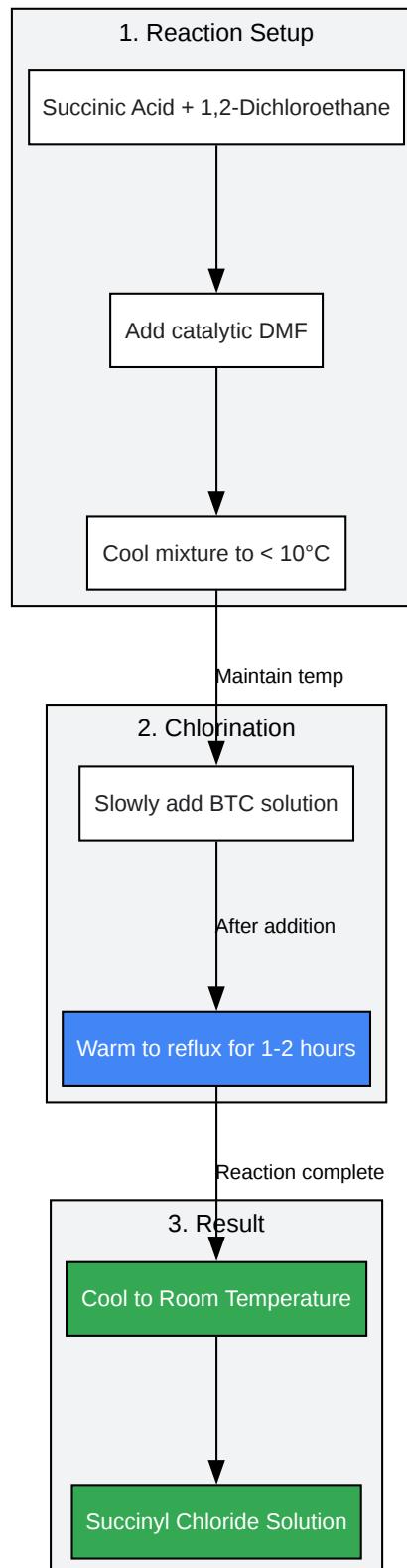
- Pharmaceutical and Agrochemical Development: It is widely used for acylation reactions to form esters and amides, which are crucial functional groups in many active pharmaceutical ingredients (APIs).[3] Its ability to act as a linker can enhance the solubility and bioavailability of drug candidates.[3]
- Peptide Synthesis: The compound serves as a key reagent in forming amide bonds, the fundamental linkages in peptides and proteins.[1][3]
- Polymer Chemistry: **Succinyl chloride** is used as a monomer in polycondensation reactions to synthesize novel polymers, such as polyamides and polyesters.

Experimental Protocol: Synthesis of Succinyl Chloride

A common laboratory-scale synthesis involves the chlorination of succinic acid. The following protocol is adapted from established methods where a chlorinating agent is used to convert the

carboxylic acid groups into acyl chlorides.^[8] A specific example involves using bis(trichloromethyl) carbonate (BTC) in the presence of a catalyst.^{[9][10]}

Materials and Equipment


- Succinic acid (1.0 equivalent)
- 1,2-Dichloroethane (solvent)
- N,N-Dimethylformamide (DMF, catalytic amount)
- Bis(trichloromethyl) carbonate (BTC) solution in 1,2-dichloroethane
- Three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet
- Magnetic stirrer and heating mantle
- Ice bath

Procedure

- Reaction Setup: In a dry three-necked flask under a nitrogen atmosphere, add succinic acid (0.1 mol), 1,2-dichloroethane, and a catalytic amount of DMF (0.005 mol).^{[9][10]}
- Addition of Chlorinating Agent: Cool the flask in an ice bath to below 10 °C.^{[9][10]}
- Slow Addition: Slowly add the BTC solution in 1,2-dichloroethane dropwise to the stirred mixture via the dropping funnel, maintaining the temperature below 10 °C.^{[9][10]}
- Reaction: After the addition is complete, remove the ice bath and warm the mixture to reflux. Continue refluxing for 1-2 hours.^{[9][10]}
- Work-up: Once the reaction is complete (monitored by cessation of gas evolution), cool the mixture to room temperature. The resulting solution of **succinyl chloride** in 1,2-dichloroethane is typically used directly in subsequent reactions.^{[9][10]}

Visualized Workflow: Synthesis Pathway

The following diagram illustrates the logical workflow for the synthesis of **succinyl chloride** from succinic acid, as described in the experimental protocol.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **succinyl chloride**.

Safety and Handling

Succinyl chloride is a corrosive substance that causes severe skin burns and eye damage.[\[6\]](#) It reacts violently with water, releasing hydrogen chloride gas.[\[4\]](#) Therefore, it must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield. Store in a tightly sealed container under a dry, inert atmosphere.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 543-20-4: Succinyl chloride | CymitQuimica [cymitquimica.com]
- 2. Succinyl chloride - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. SUCCINYL CHLORIDE | 543-20-4 [chemicalbook.com]
- 5. Succinyl Chloride [drugfuture.com]
- 6. Succinyl chloride | C4H4Cl2O2 | CID 10970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. CN105254515A - Preparation method of succinylcholine chloride - Google Patents [patents.google.com]
- 10. Preparation method of succinylcholine chloride - Eureka | Patsnap [eureka.patsnap.com]
- To cite this document: BenchChem. [Succinyl Chloride (Butanedioyl dichloride): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1293783#succinyl-chloride-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com